molecular formula C21H20N2O6S B305766 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Katalognummer B305766
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: IEKCDTCIZUNZAC-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide, also known as EMAP, is a thiazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. Thiazolidinediones have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. EMAP has shown promising results in preclinical studies as an insulin-sensitizing agent, and further research is being conducted to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ can improve insulin sensitivity and reduce inflammation (5). It is also possible that this compound may have additional mechanisms of action that contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects (4). This compound has also been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of obesity (6).

Vorteile Und Einschränkungen Für Laborexperimente

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has several advantages as a research tool. It is a potent and selective PPARγ agonist, which allows for the study of PPARγ signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in studying the role of these processes in disease pathogenesis. However, this compound has limitations as a research tool. It is a synthetic compound that may not fully replicate the effects of endogenous PPARγ agonists. In addition, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several potential future directions for research on 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the study of this compound in combination with other drugs for the treatment of type 2 diabetes or other metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a thiazolidinedione derivative that has shown promising results in preclinical studies as an insulin-sensitizing agent. Its mechanism of action is believed to involve activation of PPARγ, and it has additional anti-inflammatory and antioxidant effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop analogs with improved pharmacological properties.

Synthesemethoden

The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is subsequently reacted with 2,4-thiazolidinedione to yield this compound. The synthesis of this compound has been described in detail in a published research article (1).

Wissenschaftliche Forschungsanwendungen

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been studied for its potential use as a pharmaceutical drug for the treatment of type 2 diabetes. Preclinical studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects (4).

Eigenschaften

Molekularformel

C21H20N2O6S

Molekulargewicht

428.5 g/mol

IUPAC-Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O6S/c1-3-29-17-10-13(4-9-16(17)24)11-18-20(26)23(21(27)30-18)12-19(25)22-14-5-7-15(28-2)8-6-14/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+

InChI-Schlüssel

IEKCDTCIZUNZAC-WOJGMQOQSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.